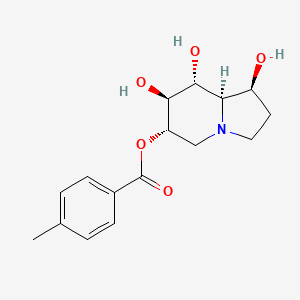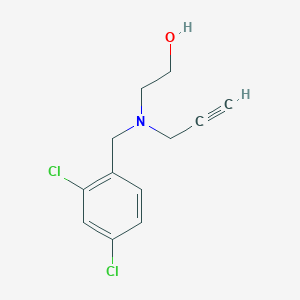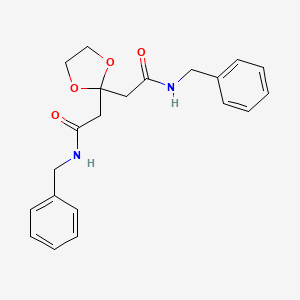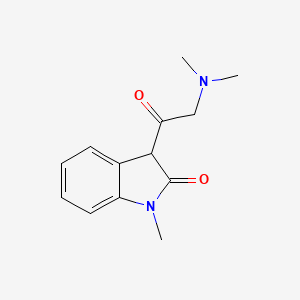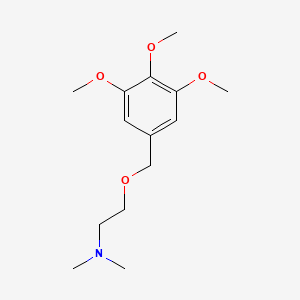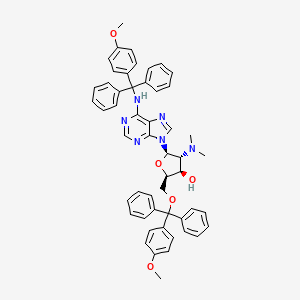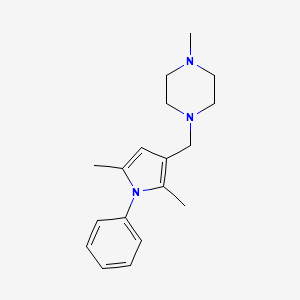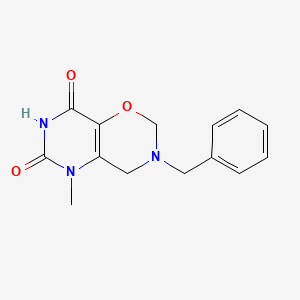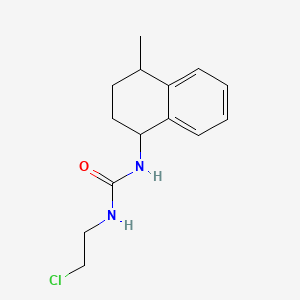![molecular formula C34H58N8 B12805411 9,10-Anthracenedimethanamine, N,N'-bis[3-[bis(3-aminopropyl)amino]propyl]- CAS No. 123623-03-0](/img/structure/B12805411.png)
9,10-Anthracenedimethanamine, N,N'-bis[3-[bis(3-aminopropyl)amino]propyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9,10-Anthracenedimethanamine, N,N’-bis[3-[bis(3-aminopropyl)amino]propyl]-: is a complex organic compound with the molecular formula C34H58N8 and a molecular weight of 578.8779 g/mol . This compound is characterized by its anthracene core, which is a polycyclic aromatic hydrocarbon, and multiple amine groups that provide it with unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Anthracenedimethanamine, N,N’-bis[3-[bis(3-aminopropyl)amino]propyl]- typically involves the following steps:
Starting Materials: The synthesis begins with anthracene, which undergoes a series of functionalization reactions to introduce methanamine groups at the 9 and 10 positions.
Amine Functionalization:
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would involve similar steps as the laboratory synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
9,10-Anthracenedimethanamine, N,N’-bis[3-[bis(3-aminopropyl)amino]propyl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the anthracene core to dihydroanthracene derivatives.
Substitution: The amine groups can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Anthraquinone derivatives.
Reduction: Dihydroanthracene derivatives.
Substitution: Various N-substituted derivatives.
Scientific Research Applications
9,10-Anthracenedimethanamine, N,N’-bis[3-[bis(3-aminopropyl)amino]propyl]- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including as an anticancer agent.
Industry: Utilized in the development of advanced materials and dyes.
Mechanism of Action
The mechanism of action of 9,10-Anthracenedimethanamine, N,N’-bis[3-[bis(3-aminopropyl)amino]propyl]- involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with DNA, proteins, and enzymes, potentially leading to therapeutic effects.
Pathways Involved: It may modulate signaling pathways involved in cell proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
9,10-Anthracenedimethanamine: Lacks the bis(3-aminopropyl)amino groups.
Anthracene: The parent compound without any functionalization.
Bis(3-aminopropyl)amine: Contains the amine groups but lacks the anthracene core.
Uniqueness
9,10-Anthracenedimethanamine, N,N’-bis[3-[bis(3-aminopropyl)amino]propyl]- is unique due to its combination of an anthracene core and multiple amine groups, which confer distinct chemical reactivity and potential biological activity .
Properties
CAS No. |
123623-03-0 |
|---|---|
Molecular Formula |
C34H58N8 |
Molecular Weight |
578.9 g/mol |
IUPAC Name |
N'-(3-aminopropyl)-N'-[3-[[10-[[3-[bis(3-aminopropyl)amino]propylamino]methyl]anthracen-9-yl]methylamino]propyl]propane-1,3-diamine |
InChI |
InChI=1S/C34H58N8/c35-15-5-21-41(22-6-16-36)25-9-19-39-27-33-29-11-1-2-12-30(29)34(32-14-4-3-13-31(32)33)28-40-20-10-26-42(23-7-17-37)24-8-18-38/h1-4,11-14,39-40H,5-10,15-28,35-38H2 |
InChI Key |
BOEKXSBACLDMJQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2CNCCCN(CCCN)CCCN)CNCCCN(CCCN)CCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


